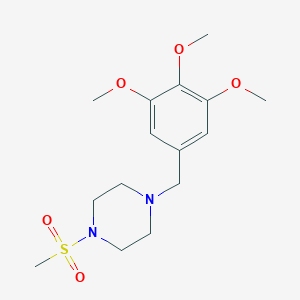![molecular formula C23H30N2O B249182 3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. CPP is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of various physiological and psychological processes. The inhibition of GABA transaminase by CPP leads to an increase in GABA levels in the brain, which has been shown to have a range of beneficial effects.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one is primarily based on its ability to inhibit GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of various physiological and psychological processes, including anxiety, stress, and pain. The increase in GABA levels in the brain leads to a reduction in neuronal excitability, which has been shown to have a range of beneficial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. This leads to a reduction in neuronal excitability, which has been shown to have a range of beneficial effects. This compound has been shown to have anticonvulsant, anxiolytic, and analgesic properties, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and chronic pain. This compound has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one in lab experiments include its potent inhibition of GABA transaminase, which leads to a reliable increase in GABA levels in the brain. This makes it a useful tool for investigating the role of GABA in various physiological and psychological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on 3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one, including the investigation of its potential therapeutic applications in a range of neurological and psychiatric disorders. This compound has been shown to have anticonvulsant, anxiolytic, and analgesic properties, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and chronic pain. This compound has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safe and effective treatments based on this compound.
Métodos De Síntesis
3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one can be synthesized using a variety of methods, including the reaction of cyclopentylmagnesium bromide with 4-(2-naphthylmethyl)piperazin-1-ylpropanone, followed by the reduction of the resulting ketone with sodium borohydride. Another method involves the reaction of cyclopentanone with 4-(2-naphthylmethyl)piperazine, followed by the oxidation of the resulting alcohol with chromium trioxide.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic properties, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and chronic pain. This compound has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C23H30N2O |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3-cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C23H30N2O/c26-23(12-10-19-5-1-2-6-19)25-15-13-24(14-16-25)18-20-9-11-21-7-3-4-8-22(21)17-20/h3-4,7-9,11,17,19H,1-2,5-6,10,12-16,18H2 |
Clave InChI |
MZULQLLRADVPPZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)



![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)

![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)


![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)